molecular formula C6H4N4O4S B12907274 4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione CAS No. 144316-58-5

4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

Cat. No.: B12907274
CAS No.: 144316-58-5
M. Wt: 228.19 g/mol
InChI Key: BNNRYEYJUASHCE-UHFFFAOYSA-N
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Description

4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione is a heterocyclic compound that contains both thiazole and pyrazolidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the nitro group on the thiazole ring and the pyrazolidine-3,5-dione moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione typically involves the reaction of 5-nitrothiazole with pyrazolidine-3,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiparasitic effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Nitroimidazol-2-yl)pyrazolidine-3,5-dione
  • 4-(5-Nitrofuran-2-yl)pyrazolidine-3,5-dione
  • 4-(5-Nitrobenzothiazol-2-yl)pyrazolidine-3,5-dione

Uniqueness

4-(5-Nitrothiazol-2-yl)pyrazolidine-3,5-dione is unique due to the presence of both thiazole and pyrazolidine rings, which contribute to its distinct chemical properties and reactivity. The nitro group on the thiazole ring enhances its potential biological activities compared to similar compounds .

Properties

CAS No.

144316-58-5

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

IUPAC Name

4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

InChI

InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12)

InChI Key

BNNRYEYJUASHCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-]

Origin of Product

United States

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